molecular formula C21H22N4O2S B10904419 2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol

2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol

Cat. No.: B10904419
M. Wt: 394.5 g/mol
InChI Key: NLDKERHCMXUNOR-OEAKJJBVSA-N
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Description

2-Hydroxy-4-propoxybenzaldehyde 1-[2-(benzylsulfanyl)-4-pyrimidinyl]hydrazone: is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-hydroxy-4-propoxybenzaldehyde 1-[2-(benzylsulfanyl)-4-pyrimidinyl]hydrazone typically involves the condensation reaction between 2-hydroxy-4-propoxybenzaldehyde and 1-[2-(benzylsulfanyl)-4-pyrimidinyl]hydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The molar ratio of the reactants is generally 1:1, and the reaction is allowed to proceed for several hours to ensure complete conversion .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting the hydrazone to the corresponding hydrazine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Due to its structural features, the compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine:

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-propoxybenzaldehyde 1-[2-(benzylsulfanyl)-4-pyrimidinyl]hydrazone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone moiety. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the aromatic rings and sulfur-containing groups may facilitate interactions with biological membranes and proteins .

Comparison with Similar Compounds

  • 2-Hydroxy-5-propoxybenzaldehyde
  • 3-Methoxy-2-propoxybenzaldehyde
  • 4-Propoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Uniqueness:

2-Hydroxy-4-propoxybenzaldehyde 1-[2-(benzylsulfanyl)-4-pyrimidinyl]hydrazone is unique due to the presence of both a hydrazone moiety and a benzylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(E)-[(2-benzylsulfanylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol

InChI

InChI=1S/C21H22N4O2S/c1-2-12-27-18-9-8-17(19(26)13-18)14-23-25-20-10-11-22-21(24-20)28-15-16-6-4-3-5-7-16/h3-11,13-14,26H,2,12,15H2,1H3,(H,22,24,25)/b23-14+

InChI Key

NLDKERHCMXUNOR-OEAKJJBVSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=N/NC2=NC(=NC=C2)SCC3=CC=CC=C3)O

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=NNC2=NC(=NC=C2)SCC3=CC=CC=C3)O

Origin of Product

United States

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